molecular formula C16H23N3O3S B4497258 1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE

1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE

Cat. No.: B4497258
M. Wt: 337.4 g/mol
InChI Key: OWVOMWURQOFFMC-UHFFFAOYSA-N
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Description

1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Piperazine Introduction: The sulfonylated indole is then reacted with 4-ethylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes and other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the indole moiety can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Similar piperazine structure but lacks the indole moiety.

    1-Phenylpiperazine: Contains a phenyl group instead of the indole moiety.

    2-(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride: Similar sulfonyl piperazine structure but with a benzimidazole moiety.

Uniqueness

1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of indole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[5-(4-ethylpiperazin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-17-8-10-18(11-9-17)23(21,22)15-4-5-16-14(12-15)6-7-19(16)13(2)20/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVOMWURQOFFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE

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